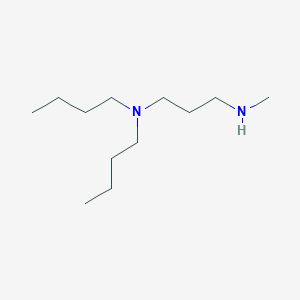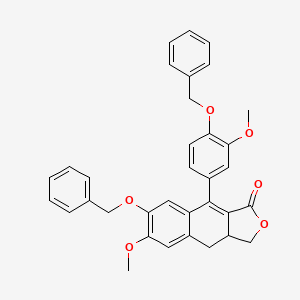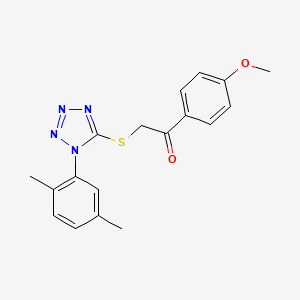
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dichlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
作用機序
The biological activity of (2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
- (2E)-3-(2,6-Dichlorophenyl)-1-phenyl-2-propen-1-one
- (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
Comparison: Compared to its analogs, (2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one exhibits unique properties due to the presence of both dichloro and methyl substituents. These substituents influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
146497-07-6 |
|---|---|
分子式 |
C16H12Cl2O |
分子量 |
291.2 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O/c1-11-5-7-12(8-6-11)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3 |
InChIキー |
RFYXNLVUTQPPOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)
![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)


![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)

![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)
